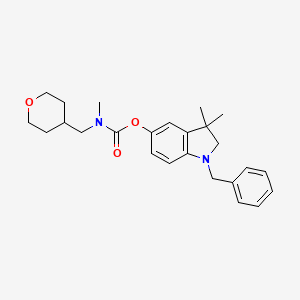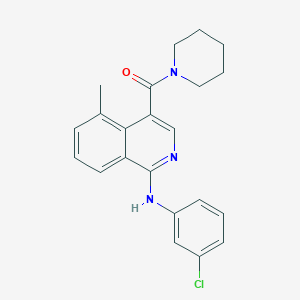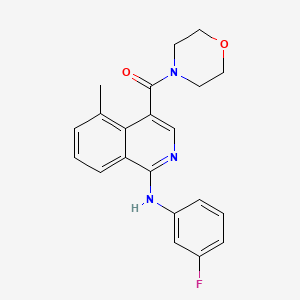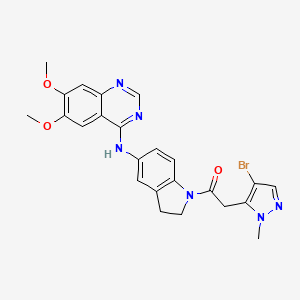
Indoline derivative 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline derivatives are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug discoveryIndoline derivatives are characterized by their three-dimensional structures, which make them valuable scaffolds for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization of N-acyl indoles using iron(III) chloride (FeCl3) as a catalyst. This process transforms the indole nucleus into a three-dimensional indoline scaffold . Another method involves the use of hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) to induce oxidative cyclization .
Industrial Production Methods: Industrial production of indoline derivatives often employs scalable and efficient synthetic routes. The use of palladium-catalyzed tandem cycloaddition reactions has been reported to produce indoline derivatives with high yields and broad functional group compatibility . Additionally, the use of water as a reaction medium has been explored to promote environmentally benign synthesis .
Chemical Reactions Analysis
Types of Reactions: Indoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative dearomatization of indoles to form indoline derivatives involves the use of oxidizing agents such as iron(III) chloride or hypervalent iodine reagents . Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the indoline structure .
Common Reagents and Conditions:
Oxidation: Iron(III) chloride (FeCl3), phenyliodine(III) diacetate (PIDA), phenyliodine(III) bis(trifluoroacetate) (PIFA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions include various functionalized indoline derivatives, which can be further modified to enhance their biological activity or chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of indoline derivative 11 involves its interaction with specific molecular targets and pathways. For example, certain indoline derivatives have been shown to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), exerting neuroprotective effects by reducing the secretion of inflammatory cytokines and protecting neuronal cells from oxidative stress . The exact molecular targets and pathways may vary depending on the specific structure and functional groups of the indoline derivative.
Comparison with Similar Compounds
Indoline derivative 11 can be compared with other similar compounds, such as indole derivatives and other indoline derivatives. While indole derivatives are known for their planar structures, indoline derivatives possess three-dimensional scaffolds, which can enhance their biological activity and selectivity . Some similar compounds include:
Indole derivatives: Known for their biological activity and presence in natural products.
Other indoline derivatives: Similar in structure but may differ in functional groups and specific applications.
Properties
Molecular Formula |
C24H23BrN6O3 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)-1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C24H23BrN6O3/c1-30-20(17(25)12-28-30)11-23(32)31-7-6-14-8-15(4-5-19(14)31)29-24-16-9-21(33-2)22(34-3)10-18(16)26-13-27-24/h4-5,8-10,12-13H,6-7,11H2,1-3H3,(H,26,27,29) |
InChI Key |
KVVYJCRBQJOKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CC(=O)N2CCC3=C2C=CC(=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


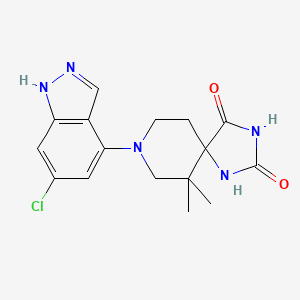

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
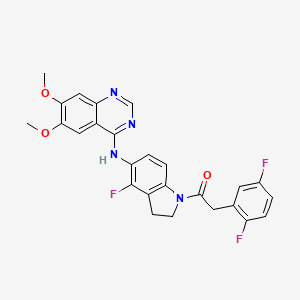
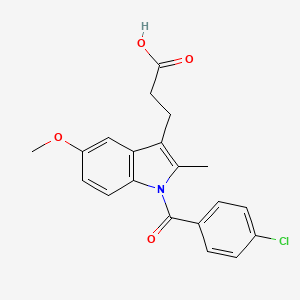
![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)


